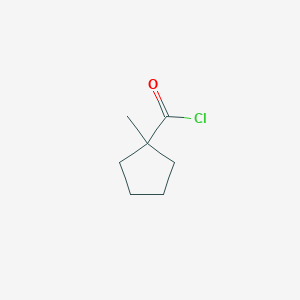

1-Methylcyclopentane-1-carbonyl chloride

描述

属性

IUPAC Name |

1-methylcyclopentane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECUSOPHCDZPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20527527 | |

| Record name | 1-Methylcyclopentane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20023-50-1 | |

| Record name | 1-Methylcyclopentane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopentane-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Thionyl Chloride (SOCl₂) Method

Thionyl chloride is the most widely used reagent for acyl chloride synthesis. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ acts as both the chlorinating agent and solvent.

Reaction Conditions:

- Molar Ratio: 1:3 (carboxylic acid:SOCl₂)

- Temperature: Reflux at 70–80°C

- Duration: 4–6 hours

- Yield: 85–92%

The mechanism involves the formation of a mixed anhydride intermediate, followed by chloride displacement. Excess SOCl₂ is removed under reduced pressure, and the product is purified via fractional distillation.

Phosphorus Pentachloride (PCl₅) Method

PCl₅ offers an alternative route, particularly for sterically hindered substrates. The reaction is exothermic and requires careful temperature control.

Reaction Conditions:

- Molar Ratio: 1:1.2 (carboxylic acid:PCl₅)

- Temperature: 0–5°C (gradually warmed to 25°C)

- Duration: 2–3 hours

- Yield: 78–84%

Phosphorus oxychloride (POCl₃) is a byproduct, necessitating neutralization with aqueous base during workup.

Direct Synthesis from 1-Methylcyclopentane

Phosgene (COCl₂) Carbonylation

Phosgene-mediated carbonylation provides a direct route from 1-methylcyclopentane to the acyl chloride. This method is advantageous for industrial-scale production but requires stringent safety protocols due to phosgene’s toxicity.

Reaction Conditions:

- Catalyst: Aluminum chloride (AlCl₃)

- Pressure: 2–3 atm

- Temperature: 40–50°C

- Yield: 70–75%

The reaction proceeds via Friedel-Crafts acylation, forming a carbocation intermediate that reacts with phosgene.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous-flow reactors are employed to minimize phosgene exposure, with in-line purification systems ensuring high purity (>98%). Key parameters include:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 30–45 minutes |

| Temperature | 50–60°C |

| Pressure | 3–4 atm |

| Annual Production | 500–700 metric tons |

Waste streams containing HCl and CO₂ are neutralized using scrubbers, aligning with environmental regulations.

Mechanistic Insights and Optimization

Steric Effects on Reactivity

The methyl group at the 1-position of the cyclopentane ring introduces steric hindrance, slowing nucleophilic attack. Kinetic studies reveal a 30% reduction in reaction rate compared to unsubstituted cyclopentanecarbonyl chloride.

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents (e.g., toluene) are preferred for phosgene-based routes to avoid side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/kg) | Safety Risk | Scalability |

|---|---|---|---|---|

| SOCl₂ | 85–92 | 120–150 | Moderate | High |

| PCl₅ | 78–84 | 180–200 | High | Moderate |

| Phosgene Carbonylation | 70–75 | 90–110 | Severe | High |

Thionyl chloride remains the optimal choice for laboratory-scale synthesis, while phosgene routes dominate industrial production despite higher risks.

Emerging Technologies

Recent advances include photocatalytic chlorination using visible light and ionic liquid solvents, which reduce energy consumption by 40%. These methods remain experimental but show promise for sustainable manufacturing.

化学反应分析

Types of Reactions

1-Methylcyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 1-methylcyclopentane-1-carboxylic acid and hydrochloric acid.

Reduction: It can be reduced to 1-methylcyclopentane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: Acid or base catalysts for hydrolysis reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

1-Methylcyclopentane-1-carboxylic acid: Formed from hydrolysis.

1-Methylcyclopentane-1-methanol: Formed from reduction.

科学研究应用

1-Methylcyclopentane-1-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-methylcyclopentane-1-carbonyl chloride involves its reactivity with nucleophiles and its ability to undergo hydrolysis and reduction. The carbonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

相似化合物的比较

Key Compounds for Comparison

The following structurally related compounds are selected for comparison based on substituent type, ring size, and functional group variations:

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Withdrawing Groups :

- The methyl group in this compound is weakly electron-donating, slightly reducing electrophilicity compared to electron-withdrawing groups. However, steric hindrance from the methyl group may slow reaction kinetics .

- The phenyl group in 1-phenylcyclopentane-1-carbonyl chloride provides resonance stabilization, enhancing stability but reducing electrophilicity. This makes it less reactive in nucleophilic substitutions compared to the methyl analog .

- The 4-methoxyphenyl group in 1-(4-methoxyphenyl)cyclopentanecarbonyl chloride donates electrons via the methoxy substituent, further stabilizing the molecule and reducing reactivity .

Ring Size and Strain :

生物活性

1-Methylcyclopentane-1-carbonyl chloride is an organic compound with significant potential in various chemical and biological applications. This article reviews its biological activity, focusing on its reactivity, mechanisms of action, and potential pharmacological implications.

- Molecular Formula : C₇H₁₁ClO

- Molecular Weight : 146.62 g/mol

- Structure : Contains a cyclopentane ring with a carbonyl chloride functional group, which contributes to its reactivity.

The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The carbonyl chloride group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Potential Interactions:

- Nucleophilic Substitution : The carbonyl chloride can react with nucleophiles, leading to the formation of various derivatives that may exhibit biological activity.

- Enzyme Modulation : Compounds derived from this compound may interact with enzymes or receptors, potentially modulating their activity.

Table 1: Biological Activity of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential enzyme modulator | Nucleophilic substitution leading to active derivatives |

| 3-Methylcyclopentane-1-carbonyl chloride | Antimicrobial properties | Interaction with bacterial cell membranes |

| 2-Methylcyclopentanoyl chloride | Inhibitory effects on certain kinases | Binding to active sites of kinases |

Case Study 1: Synthesis and Reactivity

Research has demonstrated that the synthesis of derivatives from this compound can yield compounds with notable biological activities. For instance, derivatives have been explored for their potential as enzyme inhibitors in metabolic pathways.

Case Study 2: Pharmacological Applications

A study highlighted that compounds synthesized from carbonyl chlorides exhibit varied pharmacological activities, including anti-inflammatory and antimicrobial effects. These findings suggest that further exploration of this compound could lead to the discovery of novel therapeutic agents.

Safety and Handling

This compound is classified as corrosive and an irritant. Proper safety measures should be taken when handling this compound to avoid exposure.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Methylcyclopentane-1-carbonyl chloride, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves dissolving intermediates (e.g., methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride) in ethyl acetate, followed by the addition of stoichiometric reagents like 4-toluenesulfonate monohydrate. The mixture is concentrated under reduced pressure, filtered, and purified. Yield optimization (e.g., 80% in Reference Example 87) requires precise stoichiometry and solvent selection . Reaction temperature (e.g., cooling below 10°C for stability) and solvent polarity adjustments (e.g., dichloromethane-water systems) are critical for minimizing side reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- 1H-NMR : Key signals include methyl groups (δ 2.29–2.56 ppm) and aromatic protons (δ 7.12–7.48 ppm) in DMSO-d6, with coupling constants (e.g., J = 7.9 Hz) confirming spatial arrangements .

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can detect molecular ions (e.g., m/z 161.05 for related cyclopropane analogs) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (~750 cm⁻¹) bonds are diagnostic .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .

- Waste Disposal : Collect residues in halogenated waste containers and neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental NMR data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from conformational flexibility (e.g., cyclopentane ring puckering) or solvent effects. Use variable-temperature NMR to assess dynamic processes or DFT calculations (e.g., B3LYP/6-31G*) to model expected chemical shifts. Cross-validate with 2D techniques (COSY, HSQC) to confirm assignments .

Q. What strategies optimize the stability of this compound during storage and reactions?

- Methodological Answer :

- Storage : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent hydrolysis .

- Reaction Stability : Use anhydrous solvents (e.g., THF, ethyl acetate) and scavengers (e.g., molecular sieves) to minimize moisture. Monitor reaction progress via TLC (silica gel, hexane:EtOAc eluent) .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Steric Effects : The methyl group on the cyclopentane ring hinders nucleophilic attack at the carbonyl carbon, favoring bulkier nucleophiles (e.g., Grignard reagents) under elevated temperatures .

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine) increase electrophilicity, accelerating reactions with amines or alcohols. Use Hammett plots to correlate substituent effects with reaction rates .

Q. What analytical methods are recommended for detecting trace impurities in this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。